Vtx 27; vtx27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VTX-27 is a selective inhibitor of protein kinase C theta (PKC theta). It is known for its high selectivity and potency, with inhibition constants (Ki) of 0.08 nanomolar for PKC theta and 16 nanomolar for PKC delta . This compound has shown promising pharmacokinetic properties, including low clearance, good oral bioavailability, and a long half-life .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VTX-27 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of VTX-27 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
VTX-27 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and inert atmospheres.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
VTX-27 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of protein kinase C theta in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of protein kinase C theta inhibition on cellular functions.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases due to its ability to inhibit protein kinase C theta.
Industry: Utilized in the development of new drugs targeting protein kinase C theta and related pathways
Mechanism of Action
VTX-27 exerts its effects by selectively inhibiting protein kinase C theta. This inhibition disrupts the signaling pathways mediated by protein kinase C theta, leading to reduced production of interleukin-2 and other cytokines. The compound binds to the active site of protein kinase C theta, preventing its activation and subsequent phosphorylation of downstream targets .
Comparison with Similar Compounds
Similar Compounds
Bisindolylmaleimide V: Another inhibitor of protein kinase C with broader specificity.
Rottlerin: A less selective inhibitor of protein kinase C delta and theta.
Gö 6983: A pan-protein kinase C inhibitor with activity against multiple isoforms.
Uniqueness
VTX-27 stands out due to its high selectivity for protein kinase C theta over other isoforms. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent for diseases where protein kinase C theta plays a critical role .
Biological Activity
VTX-27, also known as Vtx 27, is a selective inhibitor of protein kinase C theta (PKC θ), which plays a crucial role in various cellular processes, including cell proliferation and differentiation. Its chemical formula is C20H24ClFN6O with a molecular weight of 418.9 g/mol. VTX-27 exhibits high selectivity for PKC θ, with an inhibition constant (Ki) of 0.08 nM, and shows lower affinity for other isoforms such as PKC δ and PKC α .
VTX-27 functions primarily through competitive inhibition of PKC θ, preventing substrate phosphorylation and thereby reducing signaling through pathways dependent on this kinase. This mechanism is particularly relevant in the context of autoimmune diseases and inflammatory conditions where interleukin-2 (IL-2) production is a significant factor .
Inhibition of IL-2 Production
In experimental models, VTX-27 has demonstrated a dose-dependent inhibition of IL-2 production following oral administration. This property makes it a candidate for therapeutic applications in conditions characterized by excessive IL-2 signaling, such as autoimmune disorders .
Pharmacokinetics
VTX-27 has shown favorable pharmacokinetic properties:
- Oral Bioavailability : Approximately 65%
- Half-Life : About 4.7 hours
- Low Clearance Rate : 7 mL/min/kg
These characteristics support its potential use in clinical settings where sustained drug levels are beneficial .
Selectivity Profile
The selectivity of VTX-27 for PKC θ over other isoforms minimizes off-target effects, which is advantageous compared to broader inhibitors like Go6976 and Rottlerin. This selectivity is crucial for developing targeted therapies .
In Vitro Studies
In vitro studies have confirmed that VTX-27 selectively inhibits PKC θ without significantly affecting other closely related isoforms. This selectivity was illustrated through experiments that measured phosphorylation levels of specific substrates associated with PKC θ signaling pathways .
Table 1: Biological Activity Data of VTX-27
Parameter | Value |
---|---|
Selectivity for PKC θ | Ki=0.08nM |
Selectivity for PKC δ | Ki=16nM |
Oral Bioavailability | 65% |
Half-Life | 4.7 hours |
Clearance Rate | 7 mL/min/kg |
Case Studies
Recent studies have explored the effects of VTX-27 on various cancer cell lines, particularly colorectal cancer (CRC). In one study, VTX-27 was shown to suppress tumorigenesis in CRC cells through a p21-dependent pathway. It resulted in a concentration-dependent decrease in cell proliferation and induced cellular senescence without triggering apoptosis .
Table 2: Effects of VTX-27 on CRC Cells
Assay Type | Observations |
---|---|
Proliferation Assay | Decreased cell viability at >20 nM |
Spheroid Formation Assay | Reduction in spheroid size |
Immunofluorescence Staining | Increased p21 expression; decreased Ki67 |
Properties
IUPAC Name |
2-[4-[3-chloro-5-fluoro-6-(2H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl]piperazin-2-yl]-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN6O/c1-11(2)20(3,29)15-10-28(8-7-23-15)19-13(21)9-14(22)17(25-19)16-12-5-4-6-24-18(12)27-26-16/h4-6,9,11,15,23,29H,7-8,10H2,1-3H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWARSZQGAFXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.